3-Chloro-4-(4-ethoxyphenoxy)aniline

Description

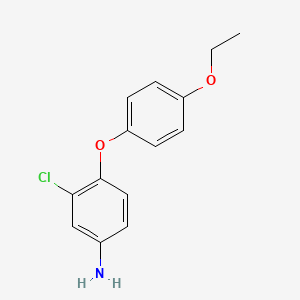

3-Chloro-4-(4-ethoxyphenoxy)aniline is a substituted aniline derivative featuring a chloro group at the 3-position, a phenoxy group at the 4-position (with a para-ethoxy substituent on the phenyl ring), and a primary amine (-NH₂) at the 4-position of the benzene core.

Properties

IUPAC Name |

3-chloro-4-(4-ethoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(16)9-13(14)15/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBIZIQQNBEKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90542020 | |

| Record name | 3-Chloro-4-(4-ethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16824-54-7 | |

| Record name | 3-Chloro-4-(4-ethoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16824-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-ethoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90542020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(4-ethoxyphenoxy)aniline can be achieved through various methods. One common approach involves the nucleophilic substitution of 3-chloroaniline with 4-ethoxyphenol under suitable reaction conditions. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

similar compounds are often synthesized using large-scale batch reactors with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(4-ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(4-ethoxyphenoxy)aniline is used in various scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It is employed in proteomics research to study protein interactions and functions.

Medicine: While not used therapeutically, it serves as a reference compound in pharmacological studies.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-ethoxyphenoxy)aniline involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been shown to exhibit chemosuppressive activity against malaria parasites by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s ability to replicate and survive .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenoxy or benzyloxy group significantly influence solubility, polarity, and biological activity:

| Compound Name | Substituent (R) | Solubility (Water) | Solubility (DMSO) | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3-Chloro-4-(4-ethoxyphenoxy)aniline | 4-OCH₂CH₃ | Not reported | Likely high | Not reported | ~277.7 (estimated) |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 4-Cl | Very low | High | Not reported | 264.1 |

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 3-F-C₆H₄CH₂O- | Low | High | 78–82 | 251.68 |

| 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline | 3-CF₃ | Not reported | High | Not reported | 297.7 |

Key Observations :

- Polarity: The ethoxy group (-OCH₂CH₃) is less polar than chloro (-Cl) or trifluoromethyl (-CF₃) substituents, which may enhance lipid solubility and membrane permeability compared to 3-chloro-4-(4-chlorophenoxy)aniline .

- Thermal Stability: The fluorobenzyloxy analog exhibits a defined melting range (78–82°C), suggesting higher crystallinity than the chlorophenoxy analog .

Antimalarial Activity

- 3-Chloro-4-(4-chlorophenoxy)aniline: Demonstrates antiplasmodial activity by inhibiting Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in fatty acid biosynthesis. Its ED₅₀ is 3.61 mg/kg in hybrid drug formulations, but low water solubility limits bioavailability .

- Sarcosine-Aniline Hybrid: A derivative of 3-chloro-4-(4-chlorophenoxy)aniline shows reduced potency (ED₅₀ = 6.49 mg/kg), likely due to poor solubility .

Anticancer Activity

- 3-Chloro-4-(3-fluorobenzyloxy)aniline : Serves as a key intermediate in synthesizing lapatinib, a dual EGFR/HER2 inhibitor. Its fluorobenzyloxy group enhances metabolic stability and target affinity .

- 3-Chloro-4-(3,4-dichlorophenoxy)aniline: Incorporated into quinazoline scaffolds as a TAK-285 analog, showing potent antiproliferative effects against cancer cell lines .

Biological Activity

3-Chloro-4-(4-ethoxyphenoxy)aniline, a compound with the molecular formula C14H14ClNO2, has garnered interest for its potential biological activities. This article provides a thorough examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H14ClNO2

- Molecular Weight : 263.72 g/mol

- CAS Number : 16824-54-7

The compound features a chloro group and an ethoxyphenoxy moiety, which may contribute to its biological activity by influencing interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It is hypothesized that this compound can inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

- Receptor Modulation : The structural features suggest possible interactions with receptors that could modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated that this compound may possess several biological activities:

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial membrane integrity or inhibition of essential metabolic processes.

-

Anticancer Potential :

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism may involve cell cycle arrest and modulation of apoptosis-related proteins.

-

Antioxidant Properties :

- Some research indicates that this compound may possess antioxidant activity, potentially scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity suggests good absorption through biological membranes.

- Metabolism : Potential metabolism via cytochrome P450 enzymes could lead to active or inactive metabolites.

- Toxicity Studies : Initial toxicity assessments indicate low cytotoxicity at therapeutic doses; however, further studies are necessary to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.